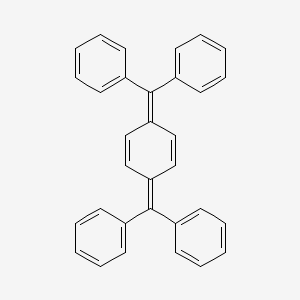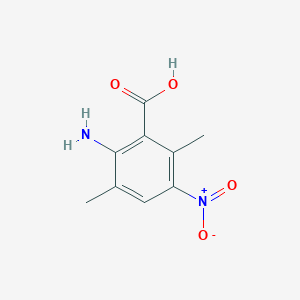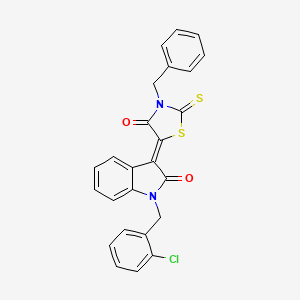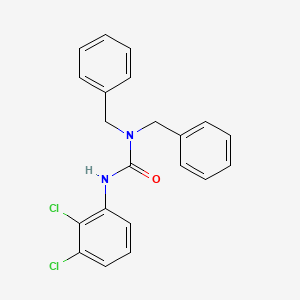
3,6-Dibenzhydrylidenecyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibenzhydrylidenecyclohexa-1,4-diene is an organic compound with the molecular formula C32H24. It is characterized by its unique structure, which includes two benzhydryl groups attached to a cyclohexa-1,4-diene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibenzhydrylidenecyclohexa-1,4-diene typically involves the condensation of benzhydryl chloride with cyclohexa-1,4-diene under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibenzhydrylidenecyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Diketone derivatives
Reduction: Cyclohexane derivatives
Substitution: Substituted benzhydryl derivatives
Scientific Research Applications
3,6-Dibenzhydrylidenecyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,6-Dibenzhydrylidenecyclohexa-1,4-diene involves its interaction with various molecular targets. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific pathways involved depend on the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
3,6-Bis(cyanomethylidene)cyclohexa-1,4-diene: Similar in structure but contains cyanomethylidene groups instead of benzhydryl groups.
Cyclohexa-1,4-diene: A simpler compound with a similar cyclohexa-1,4-diene ring but without the benzhydryl groups.
Uniqueness: 3,6-Dibenzhydrylidenecyclohexa-1,4-diene is unique due to the presence of benzhydryl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
26392-12-1 |
|---|---|
Molecular Formula |
C32H24 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3,6-dibenzhydrylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C32H24/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI Key |
XZGOPVBHBJLZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)







![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)
